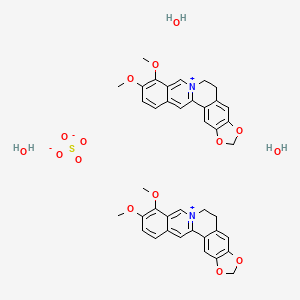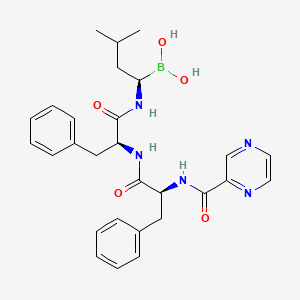
エベロリムス イソマー C
概要
説明
Everolimus Isomer C is a derivative of Everolimus, a macrolide immunosuppressant and an inhibitor of the mammalian target of rapamycin (mTOR). Everolimus is primarily used to prevent organ transplant rejection and as a targeted therapy for various cancers. Everolimus Isomer C shares similar properties but has distinct structural and functional characteristics that make it a subject of interest in scientific research.
科学的研究の応用
Everolimus Isomer C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of macrolide immunosuppressants.
Biology: The compound is used to investigate the mTOR signaling pathway and its role in cell growth, proliferation, and survival.
作用機序
Target of Action
Everolimus Isomer C, also known as DP7PN8Y6FC, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
Everolimus acts as an mTOR inhibitor , working similarly to Rapamycin . It binds to the mTORC1 protein, thereby inhibiting the mTOR pathway . This inhibition leads to a reduction in cell proliferation, angiogenesis, and glucose uptake .
Biochemical Pathways
The mTOR pathway, which is frequently deregulated in cancer, is the primary biochemical pathway affected by Everolimus . By inhibiting mTOR, Everolimus impacts various cellular functions, including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .
Pharmacokinetics
Everolimus is rapidly absorbed after oral administration, reaching peak concentration after 1.3–1.8 hours . Steady-state is achieved within two weeks, and the pharmacokinetic characteristics are proportional to dosage . Everolimus is a substrate of CYP3A4 and P-glycoprotein (PgP), which can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower .
Result of Action
The inhibition of mTOR by Everolimus leads to a reduction in cell proliferation, angiogenesis, and glucose uptake . This results in the prevention of T cell activation and/or proliferation, making it an effective immunosuppressant . It is used to prevent rejection of organ transplants and to treat various types of malignancies .
Action Environment
The action of Everolimus can be influenced by environmental factors such as the presence of other drugs metabolized by the CYP3A4 system . The drug efflux pump P-glycoprotein also plays a critical role in the pharmacokinetics of Everolimus . Therefore, the efficacy and stability of Everolimus can be affected by these factors.
生化学分析
Biochemical Properties
Everolimus Isomer C, like Everolimus, is believed to interact with the mTOR complex 1, a key serine-threonine kinase that plays a central role in the regulation of cell growth, proliferation, and survival . The mTOR complex 1 is an essential regulator of global protein synthesis downstream of the PI3K/AKT pathway, which is often dysregulated in many human cancers .
Cellular Effects
Everolimus Isomer C’s effects on cells are likely similar to those of Everolimus, given their structural similarities. Everolimus has been shown to reduce cell proliferation, angiogenesis, and glucose uptake . These effects are primarily due to the inhibition of mTOR complex 1, which disrupts various signaling pathways .
Molecular Mechanism
The molecular mechanism of Everolimus Isomer C is thought to involve the inhibition of mTOR complex 1 . This inhibition disrupts the downstream signaling pathways, leading to a reduction in cell proliferation, angiogenesis, and glucose uptake
Temporal Effects in Laboratory Settings
Studies on Everolimus have shown that it impairs glucose metabolism in muscle cells by lowering the activities of glycolysis and the pentose phosphate pathway .
Metabolic Pathways
Everolimus Isomer C is likely involved in the same metabolic pathways as Everolimus. Everolimus has been shown to impair glucose metabolism by lowering the activities of glycolysis and the pentose phosphate pathway .
準備方法
Synthetic Routes and Reaction Conditions: Everolimus Isomer C is synthesized from Sirolimus (Rapamycin) through a series of chemical reactions. The process involves the reaction of Sirolimus under solvent-free conditions with appropriate side chains, implying portion-wise additions, one-pot conversion, and resin-mediated synthesis
Industrial Production Methods: The industrial production of Everolimus Isomer C involves large-scale synthesis using similar methods as described above. The process includes normal-phase column chromatography for purification, followed by crystallization using water-containing organic solvents under low temperature and ultrasonic crystallization to obtain the final product . This method ensures high yield, low cost, and effective removal of impurities.
化学反応の分析
Types of Reactions: Everolimus Isomer C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Everolimus Isomer C with modified functional groups, which can have different biological activities and properties.
類似化合物との比較
Sirolimus (Rapamycin): The parent compound from which Everolimus and its isomers are derived.
Temsirolimus: Another derivative of Sirolimus with similar mTOR inhibitory properties.
Ridaforolimus: A non-prodrug derivative of Sirolimus with similar applications in cancer treatment.
Uniqueness: Everolimus Isomer C is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in bioavailability, stability, and efficacy compared to other similar compounds .
特性
IUPAC Name |
(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-34(3)50(59)53(62,68-40)52(61)54-23-15-14-18-41(54)51(60)67-45(36(5)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)35(4)27-38(7)48(58)49(65-10)47(57)37(6)26-32/h11-13,16-17,27,32,34-37,39-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,38-27+/t32-,34-,35-,36-,37-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDOYNAPNXMXOE-YWBHOXRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908340-97-6 | |
| Record name | Everolimus isomer C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908340976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EVEROLIMUS ISOMER C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP7PN8Y6FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)






![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)

